Propanimidic acid, 2,2-dimethyl-, hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanimidic acid, 2,2-dimethyl-, hydrazide is a chemical compound with the molecular formula C5H13N3. It is characterized by its unique molecular structure, which includes a hydrazide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanimidic acid, 2,2-dimethyl-, hydrazide can be synthesized through several methods. One common approach involves the reaction of 2,2-dimethylpropanimidic acid with hydrazine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the hydrazide derivative .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Propanimidic acid, 2,2-dimethyl-, hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazide group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of new compounds with different functional groups .
Scientific Research Applications
Propanimidic acid, 2,2-dimethyl-, hydrazide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propanimidic acid, 2,2-dimethyl-, hydrazide involves its interaction with specific molecular targets. The hydrazide group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can undergo various chemical transformations, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Acyl Hydrazides: These compounds share the hydrazide functional group and exhibit similar reactivity.
Hydrazine Derivatives: Compounds containing the hydrazine moiety are structurally related and may have comparable properties.
Uniqueness
Propanimidic acid, 2,2-dimethyl-, hydrazide is unique due to its specific molecular structure, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C5H13N3 |
---|---|
Molecular Weight |
115.18 g/mol |
IUPAC Name |
N'-amino-2,2-dimethylpropanimidamide |
InChI |
InChI=1S/C5H13N3/c1-5(2,3)4(6)8-7/h7H2,1-3H3,(H2,6,8) |
InChI Key |
AWARBCCMZMWCIV-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)/C(=N/N)/N |
Canonical SMILES |
CC(C)(C)C(=NN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.